Cimigenol

描述

科学研究应用

齐墩果醇在科学研究中具有广泛的应用,包括:

化学: 齐墩果醇被用作三萜类化合物合成和反应性的模型化合物。

生物学: 齐墩果醇的研究集中在其生物活性,例如抗炎和抗氧化作用。

作用机制

齐墩果醇主要通过与 AKT1 蛋白等分子靶标相互作用发挥其作用。该化合物与 AKT1 的活性位点结合,导致其活性被抑制。 这种相互作用破坏了细胞增殖和存活相关的信号通路,从而发挥抗肿瘤作用 . 此外,齐墩果醇的抗氧化特性有助于其对氧化应激的保护作用 .

生化分析

Biochemical Properties

Cimigenol interacts with various biomolecules, including enzymes and proteins. It exhibits strong binding to the protein AKT1 . This interaction is characterized by high structural stability and low interaction energy .

Cellular Effects

This compound has been shown to have significant effects on various types of cells. In breast cancer treatment, it exerts its effects through a multi-component, multi-target synergistic approach . It also depresses acute myeloid leukemia cells by breaking bone marrow stromal cells via the CXCR4/SDF-1α pathway .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Specifically, it binds strongly to the target protein AKT1, influencing its function .

Metabolic Pathways

This compound is involved in various biological processes such as lipid metabolism, the signaling pathway in diabetes, viral infections, and cancer-related pathways .

准备方法

合成路线和反应条件

齐墩果醇的合成通常涉及从升麻属植物的根茎中提取该化合物。提取过程包括以下步骤:

收集和干燥: 收集根茎,清洗并干燥。

提取: 将干燥的根茎进行溶剂提取,使用乙醇或甲醇等溶剂。

工业生产方法

齐墩果醇的工业生产遵循类似的提取和纯化工艺,但规模更大。 可以采用先进的技术,例如超临界流体萃取,来提高提取过程的效率和产量 .

化学反应分析

反应类型

齐墩果醇会发生各种化学反应,包括:

氧化: 齐墩果醇可以被氧化形成各种氧化衍生物。

还原: 还原反应可以将齐墩果醇转化为具有不同药理特性的还原形式。

常用试剂和条件

氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。

还原: 使用硼氢化钠和氢化铝锂等还原剂。

取代: 卤素和烷基化试剂等试剂用于取代反应.

形成的主要产物

相似化合物的比较

齐墩果醇在三萜类化合物中是独一无二的,因为它与 AKT1 蛋白的结合亲和力强,结构稳定。类似的化合物包括:

染料木素: 升麻属植物中发现的另一种活性化合物,以其抗炎和抗肿瘤特性而闻名.

谷甾醇: 一种植物甾醇,与齐墩果醇具有结构相似性,但具有不同的生物活性.

升麻台 湾素: 从台湾升麻中分离出来的一组三萜类化合物,以其抗炎作用而闻名.

属性

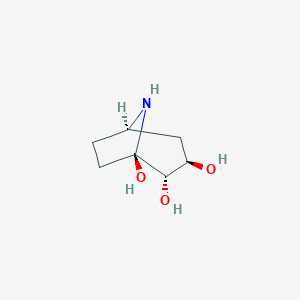

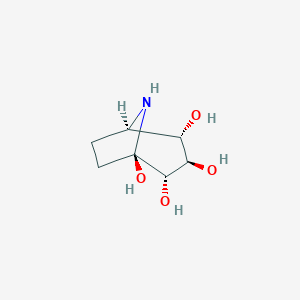

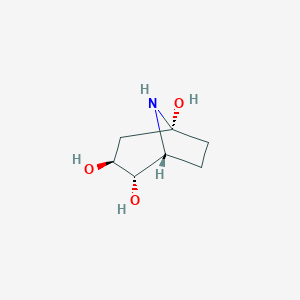

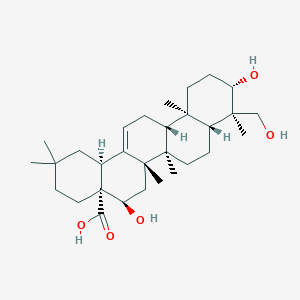

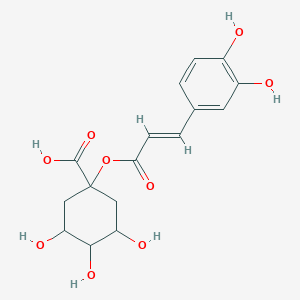

IUPAC Name |

(1S,2R,3S,4R,7R,9S,12R,14S,17R,18R,19R,21R,22S)-22-(2-hydroxypropan-2-yl)-3,8,8,17,19-pentamethyl-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosane-2,9-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O5/c1-16-14-17-22(25(4,5)33)35-30(34-17)21(16)26(6)12-13-29-15-28(29)11-10-20(31)24(2,3)18(28)8-9-19(29)27(26,7)23(30)32/h16-23,31-33H,8-15H2,1-7H3/t16-,17-,18+,19+,20+,21-,22+,23-,26-,27-,28-,29+,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNBHUROFMYCHGI-IEUUZZHOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C(OC3(C1C4(CCC56CC57CCC(C(C7CCC6C4(C3O)C)(C)C)O)C)O2)C(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@@H]2[C@H](O[C@]3([C@H]1[C@]4(CC[C@@]56C[C@@]57CC[C@@H](C([C@@H]7CC[C@H]6[C@@]4([C@H]3O)C)(C)C)O)C)O2)C(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3779-59-7 | |

| Record name | Cimigenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003779597 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CIMIGENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SN559V4Y83 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of cimigenol?

A1: this compound has the molecular formula C30H48O4 and a molecular weight of 472.70 g/mol. []

Q2: Is there any spectroscopic data available for this compound?

A2: Yes, extensive spectroscopic data, including NMR (1H and 13C), IR, and mass spectrometry, has been used to characterize this compound and its derivatives. [, , , , , , , , ]

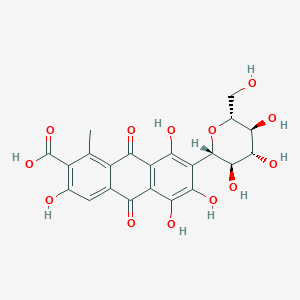

Q3: What is the typical structure of this compound glycosides?

A3: this compound glycosides typically feature this compound as the aglycone with a sugar moiety, often xylose or arabinose, attached at the C-3 position. Variations in sugar type and additional substitutions on the this compound backbone contribute to the diversity of this compound glycosides found in nature. [, , , , , , , ]

Q4: What are the potential therapeutic applications of this compound and its derivatives?

A4: Research suggests this compound and its derivatives may have potential in several areas:

- Anticancer activity: this compound and certain derivatives have shown cytotoxic effects against various cancer cell lines, including breast cancer [], multiple myeloma [], colon cancer [], and others [, , , ].

- Anti-inflammatory activity: this compound-containing extracts have demonstrated anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokine production. []

- Antibacterial activity: Some this compound derivatives exhibit weak antibacterial activities. []

- Osteoclast inhibition: Certain this compound glycosides have demonstrated the ability to inhibit osteoclasts, suggesting potential for treating bone-related disorders. []

- Anticomplementary activity: Some this compound glycosides exhibit inhibitory effects on the complement system, a part of the immune system. [, ]

Q5: How does this compound induce apoptosis in cancer cells?

A5: Studies on colon cancer cells suggest this compound can induce both apoptotic and autophagic cell death. Apoptosis appears to be mediated through the activation of caspase-8 and -3, leading to PARP cleavage. []

Q6: How does the structure of this compound glycosides influence their biological activity?

A6: Structure-activity relationship studies indicate that:

- The presence of a sugar moiety, particularly xylose or arabinose, at the C-3 position of this compound is often crucial for activity. [, ]

- Modifications at the C-25 position, such as acetylation or methylation, can significantly impact cytotoxicity. [, ]

- The type of sugar moiety at C-3 can also influence activity, with arabinose sometimes leading to enhanced effects compared to xylose. []

Q7: Are there any known interactions of this compound with cellular targets?

A7: this compound has been shown to influence the CXCR4/SDF-1α pathway in acute myeloid leukemia cells, leading to decreased cell proliferation and increased apoptosis. [] Additionally, specific this compound glycosides have shown positive allosteric modulation of GABA(A) receptors, which could contribute to the beneficial effects of Cimicifuga extracts. []

Q8: What is known about the absorption of this compound glycosides?

A8: A study using a rat intestinal perfusion model showed that this compound xyloside, along with other cimicifugosides, exhibits good absorption in the intestines, suggesting potential for oral bioavailability. []

Q9: Is there any information available on the toxicity of this compound?

A9: While Cimicifuga extracts are generally considered safe for human consumption, specific toxicological data on isolated this compound is limited and requires further investigation. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

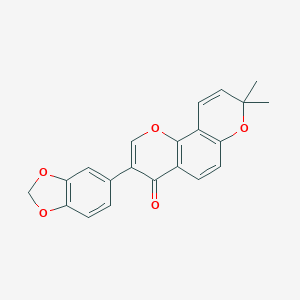

![3-(3-hydroxy-4-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B190720.png)